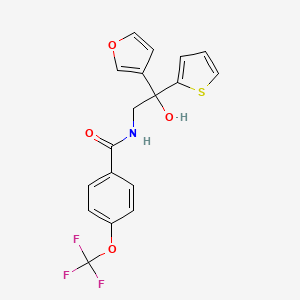
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3NO4S and its molecular weight is 397.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a furan ring, a thiophene moiety, and a benzamide backbone, contributing to its unique biological properties. The molecular formula is C15H13F3N2O3S, with a molecular weight of 360.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₂O₃S |
| Molecular Weight | 360.33 g/mol |
| CAS Number | 2034239-32-0 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 5.85 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses. Molecular docking studies suggest that it may inhibit key proteins involved in cancer cell proliferation and survival .
Case Studies
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of the compound against clinical isolates of Pseudomonas aeruginosa and Escherichia coli , showing significant inhibition zones comparable to conventional antibiotics .
- Anticancer Evaluation : In a recent study, this compound was tested on MCF-7 cells, revealing an increase in apoptosis markers such as caspase-3 activation and a reduction in TNF-α levels by approximately 87% .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Starting materials include furan derivatives and thiophene carboxylic acids.
- Reactions : Common reactions include acylation and condensation under controlled conditions to yield the final product.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels necessary for biological testing.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-14-5-3-12(4-6-14)16(23)22-11-17(24,13-7-8-25-10-13)15-2-1-9-27-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPJPZYKOYMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














